Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- structure
97585-04-1 structure
Nombre del producto:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
Número CAS:97585-04-1
MF:C12H14O2
Megavatios:190.238363742828
CID:1988816

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propiedades químicas y físicas

Nombre e identificación

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
    • Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
    • Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
    • Ethyl cis-4-methylcinnamate
    • Renchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
    • Clave inchi: IMKVSWPEZCELRM-HJWRWDBZSA-N
    • Sonrisas: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine
Shen, Yanchang; Zhou, Yuefen, Tetrahedron Letters, 1991, 32(4), 513-14

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referencia
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
Referencia
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referencia
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referencia
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
Referencia
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
Referencia
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Referencia
The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist
Huck, Bayard R.; Llamas, Luis; Robarge, Michael J.; Dent, Thomas C.; Song, Jianping; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
Referencia
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  24 h, rt
Referencia
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; Xu, Haichang; Zhang, Lingxiang; Li, Junping; Liu, Hao; et al, SynOpen, 2019, 3(4), 103-107

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
Referencia
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referencia
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Referencia
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, -78 °C; 1 h, -50 °C
Referencia
Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them
, Japan, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
Referencia
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists.
, United States, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
Referencia
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referencia
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen
Referencia
Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants
Uscumlic, G. S.; Krstic, V. V.; Muskatirovic, M. D., Journal of Molecular Structure, 1988, 174, 251-4

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd